molecular formula C10H11NO5 B8740956 Methyl 2-(4-nitrophenoxy)propanoate CAS No. 153472-80-1

Methyl 2-(4-nitrophenoxy)propanoate

Cat. No. B8740956
M. Wt: 225.20 g/mol
InChI Key: DBVLYSUNWRLNSO-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenoxy)propanoate is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
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properties

CAS RN

153472-80-1

Product Name

Methyl 2-(4-nitrophenoxy)propanoate

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(4-nitrophenoxy)propanoate

InChI

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-8(4-6-9)11(13)14/h3-7H,1-2H3

InChI Key

DBVLYSUNWRLNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 2-bromopropionate (60.12 g, 0.36 mol) is added to a mixture of 4-nitrophenol (25 g, 0.18 mol) and potassium carbonate (49.75 g, 0.36 mol) in acetonitrile. The reaction mixture is refluxed for 18 hours, cooled and poured into water. The phases are separated and the aqueous phase is extracted with ethyl acetate. The organic phase and the organic extracts are combined, washed with water, dried over anhydrous sodium sulfate and concentrated in vacuo to give the title product as a white powder, mp 79°-80° C.
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60.12 g
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reactant
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25 g
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reactant
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49.75 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of 4-nitrophenol (200 grm, 1.439 mol), anhydrous K2CO3 (800 grm, 5.789 mol) and sodium iodide (10 g, 66.7 mmol) in anhydrous acetone (2.75 L) was added methyl 2-chloropropionate (264 g, 2.154 mol) and refluxed for 20 hours. Acetone was distilled off and water (3 L) was added. Crude 14 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 14 (100 g, 31%) as a white fluffy powder with a m.p between 83-84° C.
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1.439 mol
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reactant
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5.789 mol
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reactant
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10 g
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reactant
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2.75 L
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solvent
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264 g
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reactant
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Yield
31%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Into a mixture of 4-nitrophenol (90 g), potassium carbonate (268 g), potassium iodide (10 g) and disodium phosphate (10 g) in anhydrous acetone (900 ml) was added methyl 2-chloro propionate (95 g). The reaction mixture was stirred and refluxed for 24 hours. Acetone was distilled off and water (1.5 liter) was added to the reaction mixture. Crude 2-(4-nitrophenoxy)-propionic acid methyl ester was filtered, dried and recrystallised from methanol to obtain pure 2-(4-nitrophenoxy)-propionic acid methyl ester (80 g) as a white powder. The product was characterized by 1H NMR (CDCl3) δ 1.70 (d, 3H, CH3), 3.78 (s, 3H, Ester), 4.85 (q, 1H, CH), 6.92 (d, 2H, Ar), 8.20 (d, 2H, Ar). The product has a melting point of 83-84° C.
Quantity
90 g
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reactant
Reaction Step One
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268 g
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reactant
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10 g
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reactant
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10 g
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reactant
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Quantity
900 mL
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reactant
Reaction Step One
[Compound]
Name
methyl 2-chloro propionate
Quantity
95 g
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reactant
Reaction Step Two

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